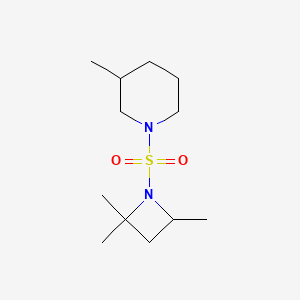![molecular formula C15H13N3 B7528150 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile](/img/structure/B7528150.png)
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile, also known as PPC, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. PPC belongs to a class of compounds known as NMDA receptor antagonists, which have been shown to have a range of effects on the central nervous system.
Applications De Recherche Scientifique
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience. Specifically, 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been shown to have a range of effects on the NMDA receptor, which is involved in a variety of physiological processes including learning and memory.
Mécanisme D'action
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile acts as an antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By binding to the receptor and blocking its activity, 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile can modulate the activity of neurons in the brain and alter the balance of neurotransmitters.
Biochemical and Physiological Effects:
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been shown to have a range of effects on the central nervous system, including reducing excitotoxicity and oxidative stress, and increasing the levels of neurotrophic factors such as BDNF. Additionally, 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been shown to have potential applications in the treatment of a range of neurological disorders, including Alzheimer's disease and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile in lab experiments is its specificity for the NMDA receptor, which allows researchers to study the effects of blocking this receptor in a controlled manner. However, one limitation of using 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile is that it can be difficult to obtain and purify in large quantities, which can limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research on 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile, including further studies on its biochemical and physiological effects, as well as its potential applications in the treatment of neurological disorders. Additionally, there is a growing interest in the use of NMDA receptor antagonists as potential treatments for a range of psychiatric disorders, and 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile may play a role in this area of research.
Méthodes De Synthèse
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-phenylcyclopropanamine with pyridine-3-carbonitrile in the presence of a suitable catalyst. The resulting compound can then be purified using standard techniques such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
6-[(2-phenylcyclopropyl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-9-11-6-7-15(17-10-11)18-14-8-13(14)12-4-2-1-3-5-12/h1-7,10,13-14H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLNXDMOVXQCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC2=NC=C(C=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)
![5-chloro-3-methyl-N-[2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B7528074.png)
![N-(5-cyclopentyl-2-phenylpyrazol-3-yl)-2-[4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B7528077.png)






![[3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528122.png)
![1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7528134.png)
![2-benzyl-N-[2-[2-(3-methoxyphenoxy)ethylamino]-2-oxoethyl]-3-oxo-1H-isoindole-1-carboxamide](/img/structure/B7528158.png)
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[[2-(methoxymethyl)phenyl]methyl]-3-methylbutanamide](/img/structure/B7528165.png)